molecular formula C8H11FO5 B1295834 Diethyl 2-fluoro-3-oxosuccinate CAS No. 392-58-5

Diethyl 2-fluoro-3-oxosuccinate

Cat. No.: B1295834
CAS No.: 392-58-5
M. Wt: 206.17 g/mol
InChI Key: GYHGUBASZJMZAY-UHFFFAOYSA-N
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Description

Diethyl 2-fluoro-3-oxosuccinate is an organic compound with the molecular formula C8H11FO5 and a molecular weight of 206.17 g/mol . It is a fluorinated ester, which makes it a valuable intermediate in organic synthesis. The presence of the fluorine atom in the molecule imparts unique chemical properties, making it an important compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-fluoro-3-oxosuccinate can be synthesized through several methods. One common method involves the reaction of diethyl oxalate with ethyl fluoroacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a temperature of around 500°C and a pressure of 2.5 to 3.0 MPa . This method ensures efficient production and scalability.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-fluoro-3-oxosuccinate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed:

Scientific Research Applications

Diethyl 2-fluoro-3-oxosuccinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-fluoro-3-oxosuccinate involves its interaction with various molecular targets. The fluorine atom in the molecule enhances its reactivity and ability to form stable intermediates. The compound can act as an electrophile in substitution reactions, facilitating the formation of new carbon-fluorine bonds. Additionally, its carbonyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

    Diethyl 2-cyano-3-oxosuccinate: Similar in structure but contains a cyano group instead of a fluorine atom.

    Diethyl 2-chloro-3-oxosuccinate: Contains a chlorine atom instead of a fluorine atom.

    Diethyl 2-bromo-3-oxosuccinate: Contains a bromine atom instead of a fluorine atom.

Uniqueness: Diethyl 2-fluoro-3-oxosuccinate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The fluorine atom also enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

diethyl 2-fluoro-3-oxobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHGUBASZJMZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(=O)OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279399
Record name diethyl 2-fluoro-3-oxosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392-58-5
Record name 392-58-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2-fluoro-3-oxosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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